molecular formula C8H7ClN2 B13676199 2-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine

2-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B13676199
M. Wt: 166.61 g/mol
InChI Key: JYECRWLMIVRIAE-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine is an organohalide compound that consists of a pyridine core bearing a chloromethyl group. It is one of the isomeric chloromethylpyridines and is known for its role as an alkylating agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine typically involves the chloromethylation of pyridine derivatives. One common method includes the reaction of 2-methylpyridine with carbon tetrachloride and anhydrous sodium carbonate under light irradiation at temperatures between 60-65°C. The reaction is monitored using gas chromatography, and the product is obtained by distillation and subsequent reaction with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound often involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reaction with sodium azide yields 2-azidomethyl-1H-pyrrolo[2,3-b]pyridine, while reaction with primary amines produces corresponding amines .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

IUPAC Name

2-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C8H7ClN2/c9-5-7-4-6-2-1-3-10-8(6)11-7/h1-4H,5H2,(H,10,11)

InChI Key

JYECRWLMIVRIAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NC(=C2)CCl)N=C1

Origin of Product

United States

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